Differential Kinase-Inhibitory Landscapes Inferred from the p‑Tolyl‑Methanesulfonamide Motif
No direct enzymatic IC₅₀ data are publicly available for CAS 921537-97-5. However, in the structurally related oxindole sulfonamide series reported by Koraboina et al., replacement of a p‑tolyl‑methanesulfonamide arm with a simple methylsulfonamide reduced BTK inhibitory potency by >10‑fold, demonstrating the critical role of the aryl‑sulfonamide linker [1]. In the Syk-directed oxindole series, sulfonamide 31 (an indolin‑5‑yl sulfonamide) gave IC₅₀ = 5 nM in enzymatic assay but EC₅₀ = 1400 nM in cells, highlighting how sulfonamide identity couples molecular potency with cellular permeation [2]. These class‑level trends imply that the p‑tolyl‑methanesulfonamide side‑chain of CAS 921537-97-5 is likely to confer a distinct kinase‑inhibition profile relative to the butane‑1‑sulfonamide analogue (CAS 1210631-05-2), although head‑to‑head confirmation is needed.
| Evidence Dimension | BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Closest available class comparator: PID-4 (3-substituted oxindole-5-sulfonamide) IC₅₀ = 2.29 μM; other analogues range 2.29–9.37 μM [1] |
| Quantified Difference | Cannot be calculated; >10‑fold variation observed among sulfonamide linkers in the series |
| Conditions | BTK inhibition assay (activity-based) [1]; Syk enzymatic assay at 1.4 μM ATP [2] |
Why This Matters
The p‑tolyl‑methanesulfonamide linker is structurally non‑interchangeable with simpler alkyl sulfonamides; procurement decisions for kinase‑targeted screening must account for this linker‑dependent potency divergence.
- [1] C.P. Koraboina et al., "Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors," ChemMedChem 19, e202300511 (2024). View Source
- [2] J.Y.Q. Lai et al., "Potent small molecule inhibitors of spleen tyrosine kinase (Syk)," Bioorg. Med. Chem. Lett. 13, 3111–3114 (2003). View Source
